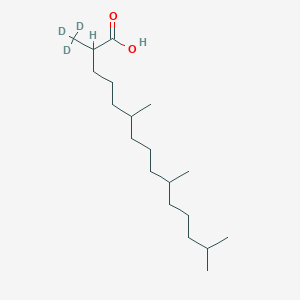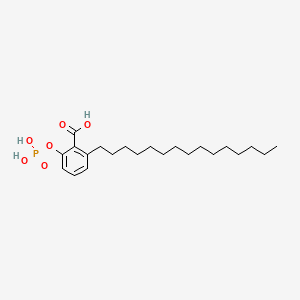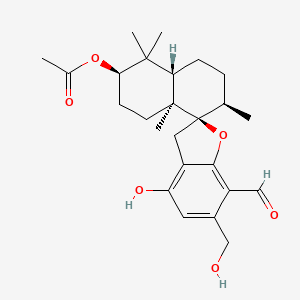
8R,11S-DiHODE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
8R,11S-DiHODE is synthesized through the enzymatic conversion of linoleic acid. The enzyme responsible for this conversion is 8R,11S-linoleate diol synthase, which catalyzes the addition of hydroxyl groups at the 8th and 11th carbon positions of linoleic acid . The reaction conditions typically involve the use of crude enzyme extracts from Penicillium chrysogenum, with the reaction being carried out at optimal temperatures and pH levels to ensure maximum catalytic efficiency .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Penicillium chrysogenum in controlled bioreactors. The fungal cultures are grown under specific conditions that promote the expression of linoleate diol synthase. Once the enzyme is produced, it is extracted and purified. The purified enzyme is then used to convert linoleic acid into this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
8R,11S-DiHODE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions
Substitution: Various nucleophiles can substitute the hydroxyl groups in this compound, resulting in the formation of different derivatives.
Major Products
Scientific Research Applications
8R,11S-DiHODE has a wide range of scientific research applications:
Mechanism of Action
8R,11S-DiHODE exerts its effects through its role as a signaling molecule in fungi. It is produced by the enzymatic action of linoleate diol synthase on linoleic acid. The compound acts as a precocious sexual inducer factor, influencing the sexual and asexual cycles of fungi by interacting with specific molecular targets and pathways . The exact molecular targets and pathways involved are still under investigation, but it is known that this compound plays a crucial role in fungal development and reproduction .
Comparison with Similar Compounds
8R,11S-DiHODE is unique among dihydroxy fatty acids due to its specific hydroxylation pattern and its role as a precocious sexual inducer factor. Similar compounds include:
5S,8R-Dihydroxy-9,12Z,Z-octadecadienoic acid (5S,8R-DiHODE): Produced by Aspergillus species, this compound has a different hydroxylation pattern and biological function.
8R-Hydroxy-9,12Z,Z-octadecadienoic acid (8R-HODE): Another hydroxylated derivative of linoleic acid, with distinct chemical and biological properties.
10R-Hydroxy-8,12E,Z-octadecadienoic acid (10R-HODE): A hydroxylated fatty acid with different regioselectivity and biological activity.
These compounds share structural similarities with this compound but differ in their hydroxylation patterns and biological roles, highlighting the unique properties and functions of this compound .
Properties
IUPAC Name |
(8R,9Z,11S,12Z)-8,11-dihydroxyoctadeca-9,12-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-8-11-16(19)14-15-17(20)12-9-6-7-10-13-18(21)22/h8,11,14-17,19-20H,2-7,9-10,12-13H2,1H3,(H,21,22)/b11-8-,15-14-/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQZTMSSBGKFNU-UZDJSAAESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C=CC(CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\[C@@H](/C=C\[C@@H](CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)
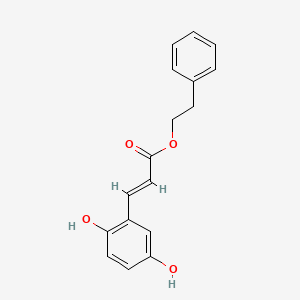
![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)
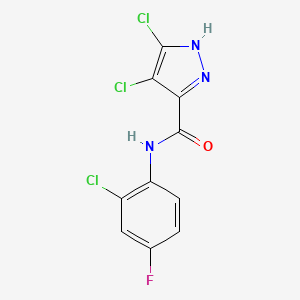
![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)
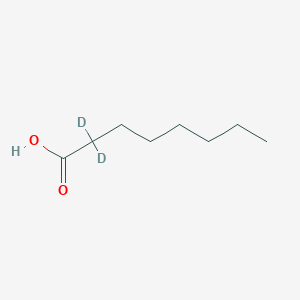
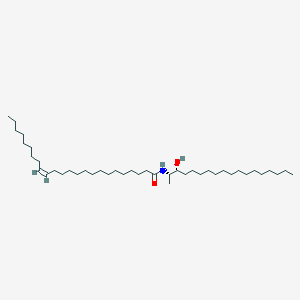
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)
